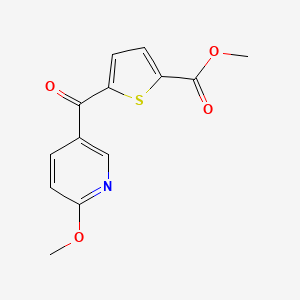

Methyl 5-(6-methoxynicotinoyl) thiophene-2-carboxylate

説明

特性

IUPAC Name |

methyl 5-(6-methoxypyridine-3-carbonyl)thiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO4S/c1-17-11-6-3-8(7-14-11)12(15)9-4-5-10(19-9)13(16)18-2/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGOXNCLQAOAKPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=C1)C(=O)C2=CC=C(S2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50642171 | |

| Record name | Methyl 5-(6-methoxypyridine-3-carbonyl)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50642171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898786-20-4 | |

| Record name | Methyl 5-[(6-methoxy-3-pyridinyl)carbonyl]-2-thiophenecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898786-20-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5-(6-methoxypyridine-3-carbonyl)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50642171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(6-methoxynicotinoyl) thiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyridine Ring: The pyridine ring can be synthesized through a series of reactions starting from simple precursors like acrolein and ammonia.

Formation of the Thiophene Ring: The thiophene ring can be synthesized via cyclization reactions involving sulfur-containing precursors.

Coupling Reactions: The final step involves coupling the pyridine and thiophene rings through carbonylation reactions, often using palladium-catalyzed cross-coupling methods such as the Suzuki-Miyaura coupling.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated synthesis platforms to ensure high yield and purity.

化学反応の分析

Types of Reactions

Methyl 5-(6-methoxynicotinoyl) thiophene-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

Substitution: The methoxy and ester groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

科学的研究の応用

Medicinal Chemistry

Methyl 5-(6-methoxynicotinoyl) thiophene-2-carboxylate has been investigated for its potential therapeutic applications, particularly in the treatment of various cancers and inflammatory diseases. The compound's structure allows it to interact with biological targets, which can lead to significant pharmacological effects.

Anticancer Properties

Research indicates that this compound may inhibit the growth of specific cancer cell lines. For instance, studies have shown that it can induce apoptosis in cancer cells through mechanisms involving caspase activation, making it a candidate for further development as an anticancer agent.

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties. Its ability to modulate inflammatory pathways could provide therapeutic benefits in conditions characterized by excessive inflammation.

Organic Synthesis

In synthetic chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique functional groups allow chemists to develop derivatives with enhanced biological activity or improved pharmacokinetic properties.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the effects of this compound on breast cancer cell lines (MCF-7). The results demonstrated significant cytotoxicity, with IC50 values indicating effective inhibition of cell proliferation. The study highlighted the compound's potential as an anticancer agent due to its ability to trigger apoptotic pathways.

Case Study 2: Anti-inflammatory Potential

Another investigation focused on the anti-inflammatory effects of this compound in vitro. The research found that it significantly reduced pro-inflammatory cytokine production in activated macrophages, suggesting its potential utility in treating inflammatory diseases.

Summary Table of Applications

| Application Area | Description | Evidence Source |

|---|---|---|

| Anticancer Activity | Induces apoptosis in cancer cell lines (e.g., MCF-7) | [Case Study 1] |

| Anti-inflammatory Effects | Reduces pro-inflammatory cytokines in macrophages | [Case Study 2] |

| Organic Synthesis | Serves as a building block for synthesizing complex molecules | [General Research] |

作用機序

The mechanism of action of Methyl 5-(6-methoxynicotinoyl) thiophene-2-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives synthesized from this compound.

類似化合物との比較

Comparison with Structurally Similar Compounds

To contextualize its properties, the compound is compared to structurally analogous molecules, focusing on substituent effects, physicochemical properties, and reactivity.

Structural Analogues

Key analogues include:

- Methyl 3-{[(1E)-(Dimethylamino)methylidene]amino}-5-(3-Methoxyphenyl)thiophene-2-Carboxylate (Compound 7): A derivative with a 3-methoxyphenyl substituent instead of the 6-methoxynicotinoyl group. This compound was synthesized via microwave-assisted condensation of methyl 3-amino-5-(3-methoxyphenyl)thiophene-2-carboxylate with N-dimethoxymethyl-N,N-dimethylamine, achieving 99% yield as an orange oil .

- Methyl 5-Benzoyl Thiophene-2-Carboxylate: Lacks the methoxy and nicotinoyl groups, simplifying its electronic profile.

Physicochemical Properties

Electronic and Steric Effects

- The methyl ester in both compounds facilitates hydrolysis to carboxylic acids, a critical step in prodrug activation.

Research Findings and Limitations

- Synthetic Efficiency : Microwave-assisted synthesis (as used for Compound 7) achieves higher yields (>99%) compared to traditional methods for thiophene carboxylates, suggesting applicability to the target compound .

- Structural Optimization: The nicotinoyl moiety may improve metabolic stability over phenyl groups, though this requires validation.

- Data Gaps: No peer-reviewed studies directly analyze this compound’s biological or kinetic properties, underscoring the need for targeted research.

生物活性

Methyl 5-(6-methoxynicotinoyl) thiophene-2-carboxylate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial and anticancer effects, along with relevant case studies and research findings.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

- Molecular Formula : CHNOS

- Molecular Weight : 252.30 g/mol

The compound features a thiophene ring, a methoxynicotinoyl moiety, and an ester functional group, which contribute to its unique biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

- Candida albicans

The minimum inhibitory concentration (MIC) values for these microorganisms suggest that the compound could serve as a lead for developing new antimicrobial agents .

Anticancer Effects

Several studies have investigated the anticancer potential of this compound. It has been shown to inhibit the proliferation of cancer cell lines, including:

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase. Notably, the compound downregulates anti-apoptotic proteins while upregulating pro-apoptotic factors, leading to increased cancer cell death .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. Key mechanisms include:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for cellular proliferation and survival.

- Modulation of Signaling Pathways : It affects pathways involved in apoptosis and cell cycle regulation.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress, further promoting apoptosis in cancer cells .

Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against a panel of pathogens. The results indicated that the compound exhibited potent activity, particularly against Gram-positive bacteria, with MIC values ranging from 4 to 16 µg/mL .

Study 2: Anticancer Activity

In a separate investigation published in the Journal of Medicinal Chemistry, this compound was tested on MCF-7 cells. The study reported a dose-dependent reduction in cell viability, with IC values calculated at 10 µM after 48 hours of treatment. Flow cytometry analysis confirmed significant apoptosis induction .

Comparative Analysis with Similar Compounds

| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| This compound | High | Moderate | Enzyme inhibition, ROS generation |

| Compound A (similar structure) | Moderate | High | Direct receptor binding |

| Compound B (structurally different) | Low | Moderate | Apoptosis induction |

Q & A

Q. What are the common synthetic routes for preparing methyl thiophene-2-carboxylate derivatives, and how can they be optimized for this compound?

Methyl thiophene-2-carboxylate derivatives are typically synthesized via Pd-catalyzed cross-coupling or esterification reactions. For example, Pd-catalyzed Suzuki-Miyaura coupling using boronate esters (e.g., methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate) is a key step to introduce substituents . Optimization involves adjusting catalyst loading (e.g., Pd(PPh₃)₄), solvent polarity, and temperature. For esterification, acid-catalyzed methanol reflux with thiophene-2-carboxylic acid derivatives (e.g., using H₂SO₄ as a catalyst) is common . Yield improvements require monitoring reaction progress via TLC and optimizing stoichiometry.

Q. How should researchers characterize the purity and structural integrity of this compound?

Use orthogonal analytical methods:

- NMR : Confirm regiochemistry of the methoxy and nicotinoyl groups. For example, ¹H NMR should show distinct aromatic protons (δ 6.5–8.5 ppm for thiophene and pyridine rings) .

- HPLC-MS : Verify molecular ion peaks (exact mass ~307.3 g/mol for C₁₃H₁₁NO₄S) and quantify purity (>95%) .

- IR : Identify carbonyl stretches (C=O at ~1700 cm⁻¹ for ester and amide groups) .

Cross-reference with literature data for analogous thiophene carboxylates (e.g., methyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate) .

Q. What safety precautions are critical when handling thiophene-based esters?

Thiophene derivatives may pose irritant or toxic risks. Key precautions:

- Use PPE (gloves, goggles) and work in a fume hood, as recommended for thiophene-2-carboxylic acid derivatives .

- Avoid inhalation of fine powders; use solvent-compatible masks during synthesis.

- Store in airtight containers away from oxidizers, as thiophene rings are susceptible to decomposition under prolonged light exposure .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR splitting patterns) for this compound?

Discrepancies in NMR splitting may arise from dynamic rotational isomerism or impurities. Strategies:

- Variable Temperature NMR : Cool samples to –40°C to slow rotation and simplify splitting patterns .

- 2D NMR (COSY, HSQC) : Assign overlapping proton signals (e.g., distinguish thiophene C5-H from nicotinoyl protons) .

- Spiking Experiments : Add authentic samples of suspected impurities (e.g., unreacted 6-methoxynicotinoyl chloride) to identify contaminant peaks .

Q. What methodologies are effective for evaluating the biological activity of this compound, such as enzyme inhibition or receptor binding?

- In vitro Assays : Use fluorescence-based enzymatic assays (e.g., acetylcholinesterase inhibition) with positive controls (e.g., donepezil). Monitor IC₅₀ values via dose-response curves .

- Molecular Docking : Compare binding affinity of the compound to target proteins (e.g., nicotinic acetylcholine receptors) using software like AutoDock. Validate with analogs like phenethyl 5-(3,4-dichlorophenyl)thiophene-2-carboxylate, which showed EC₅₀ = 1.26 μM in spasmolytic assays .

- ADMET Prediction : Use SwissADME to predict bioavailability and metabolic stability based on logP (~2.5) and topological polar surface area (~90 Ų) .

Q. How can regioselectivity challenges in modifying the thiophene ring be addressed?

- Directing Groups : Introduce temporary substituents (e.g., nitro or methoxy groups) to steer electrophilic substitution to the desired position .

- Protecting Group Strategies : Use tert-butyloxycarbonyl (Boc) to block reactive sites during nicotinoyl group installation .

- Computational Modeling : Employ DFT calculations (e.g., Gaussian 09) to predict electron density maps and identify nucleophilic/electrophilic hotspots on the thiophene ring .

Methodological Considerations

Q. What experimental design principles apply to scaling up synthesis from milligram to gram quantities?

- Solvent Selection : Replace low-boiling solvents (e.g., DCM) with toluene or THF for safer reflux at larger volumes .

- Catalyst Recycling : Test immobilized Pd catalysts (e.g., Pd/C) to reduce metal leaching and costs .

- Process Analytical Technology (PAT) : Use inline FTIR or Raman spectroscopy to monitor reaction progression and detect intermediates .

Q. How can researchers validate the stability of this compound under varying storage conditions?

- Forced Degradation Studies : Expose samples to heat (40–60°C), humidity (75% RH), and UV light for 4–8 weeks. Analyze degradation products via LC-MS .

- Crystallography : Compare fresh and aged samples using X-ray diffraction to detect polymorphic changes (e.g., as done for 6-nitro-2,3-bis(thiophen-2-yl)quinoxaline, CCDC 1983315) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。